Superior Mu-Opioid Receptor Binding Affinity of (Lys7)-Dermorphin Versus Native Dermorphin
(Lys7)-Dermorphin demonstrates significantly higher mu-opioid receptor binding affinity compared to the native dermorphin sequence. In competitive radioligand binding assays using [3H]DAGO on rat brain membrane preparations, [Lys7-NH2]dermorphin and [Lys7-OH]dermorphin exhibited Kiμ values of 0.13–0.15 nM, representing a near 2-fold improvement over dermorphin (Kiμ = 0.28 nM) [1]. This enhanced binding translates directly to the compound's improved functional potency and therapeutic index.
| Evidence Dimension | Mu-opioid receptor binding affinity |
|---|---|
| Target Compound Data | Kiμ = 0.13–0.15 nM ([Lys7-NH2]dermorphin and [Lys7-OH]dermorphin) |
| Comparator Or Baseline | Dermorphin: Kiμ = 0.28 nM |
| Quantified Difference | 1.9- to 2.2-fold higher affinity (lower Ki) |
| Conditions | Rat brain membrane preparations; radioligand [3H]DAGO; competitive binding assay |
Why This Matters
Higher binding affinity enables lower effective concentrations in experimental systems, reducing off-target effects and improving signal-to-noise in receptor occupancy studies.
- [1] Attila M, Salvadori S, Balboni G, Bryant SD, Lazarus LH. Synthesis and receptor binding analysis of dermorphin hepta-, hexa- and pentapeptide analogues: Evidence for one- and two-site binding models for the μ-opioid receptor. Int J Pept Protein Res. 1993;42(6):550-560. View Source
